molecular formula C8H9NO3 B1423743 (4-Methyl-2-nitrophenyl)methanol CAS No. 22996-24-3

(4-Methyl-2-nitrophenyl)methanol

Cat. No. B1423743
CAS RN: 22996-24-3
M. Wt: 167.16 g/mol
InChI Key: QNJCSIZDJFUHBA-UHFFFAOYSA-N
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Description

“(4-Methyl-2-nitrophenyl)methanol” is also known as "2-nitro-4-methylbenzyl alcohol" . It is an organic compound that is used in various scientific research applications. The molecule is nearly planar .


Synthesis Analysis

“(4-Methyl-2-nitrophenyl)methanol” is synthesized from 4-methyl-2-nitrobenzaldehyde and methanol. It is a nitroaromatic compound.


Molecular Structure Analysis

The molecular formula of “(4-Methyl-2-nitrophenyl)methanol” is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3 .


Chemical Reactions Analysis

“(4-Methyl-2-nitrophenyl)methanol” is used in a variety of biological and organic research applications such as biochemical and physiological studies, as well as in laboratory experiments. It is used in catalytic applications, photochemical reaction studies, solvatochromism and applications in solvent mixtures, chemical synthesis and catalysis, and organic compound synthesis and analysis.


Physical And Chemical Properties Analysis

“(4-Methyl-2-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 167.16 g/mol .

Scientific Research Applications

  • Catalytic Applications :

    • Sarki et al. (2021) discuss the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This process is significant in organic synthesis, especially for producing pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization (Sarki et al., 2021).
  • Photochemical Reaction Studies :

    • Il'ichev et al. (2004) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds. Their study is crucial for understanding the behavior of 2-nitrobenzyl protecting groups in bioagents, which has significant implications for physiological response times (Il'ichev et al., 2004).
  • Solvatochromism and Applications in Solvent Mixtures :

    • Nandi et al. (2012) synthesized 4-[[(4-nitrophenyl)methylene]imino]phenols and investigated their solvatochromic behavior. This research is important for applications involving solvatochromic switches and probes in solvent mixtures, highlighting the significance of nitro-substituted phenyl compounds in analytical chemistry (Nandi et al., 2012).
  • Chemical Synthesis and Catalysis :

    • The work by Ishihara et al. (2008) on zwitterionic salts as organocatalysts for transesterification reactions highlights the use of 4-nitrophenyl compounds in enhancing the efficiency of certain chemical transformations. This research provides insights into the role of these compounds in synthetic organic chemistry (Ishihara et al., 2008).
  • Organic Compound Synthesis and Analysis :

    • Dintzner et al. (2012) describe an undergraduate laboratory project where students synthesize tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran. This study showcases the educational application of (4-Methyl-2-nitrophenyl)methanol in synthesizing complex organic compounds and exploring multicomponent reactions (Dintzner et al., 2012).
  • Pharmaceutical Research and Development :

    • Madesclaire et al. (2013) discuss the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, which is relevant in the development of new pharmaceutical compounds. This research contributes to the understanding of complex organic reactions and their potential in drug synthesis (Madesclaire et al., 2013).

Safety And Hazards

“(4-Methyl-2-nitrophenyl)methanol” is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(4-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCSIZDJFUHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695475
Record name (4-Methyl-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-2-nitrophenyl)methanol

CAS RN

22996-24-3, 81335-87-7
Record name 4-Methyl-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22996-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-2-nitrobenzoic acid (5 g, 27.6 mmol) in tetrahydrofuran (THF) (27 mL) was added borane tetrahydrofuran complex (35.9 mL, 35.9 mmol) and the mixture stirred at reflux for 3 hours. After cooling, the reaction mixture was extracted with water and DCM. The combined organic layers were dried over MgSO4 and then evaporated to dryness to give the alcohol (D139) as a pale yellow solid (4.52 g, 98%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
RL Ford - 2021 - indigo.uic.edu
Nitrosoarenes present intriguing synthetic targets due to their utility in forming new C–N bonds through ene-, nitroso-aldol, and electrocyclization type reactions. This utility has spurned …
Number of citations: 0 indigo.uic.edu
W Yang, W Zhou, S Gou - Journal of Medicinal Chemistry, 2023 - ACS Publications
In order to obtain efficient NO donor drugs to treat hypoxic cardiac disease, a series of hypoxia-targeted NO donor compounds were prepared and screened. Among them, a …
Number of citations: 3 pubs.acs.org
F Bley - 2005 - docserv.uni-duesseldorf.de
Die Photochemie basiert auf dem Naturgesetz, daß ein Molekül durch Absorption eines Lichtquants aus dem Grundzustand in einen elektronisch angeregten Zustand übergeht. In …
Number of citations: 2 docserv.uni-duesseldorf.de

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